(R,S)-Ivosidenib is a pharmaceutical compound primarily recognized for its role as an inhibitor of the mutant isocitrate dehydrogenase 1 enzyme, specifically targeting the R132H mutation. This mutation is linked to various malignancies, including acute myeloid leukemia and gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG). Elevated levels of 2-HG are associated with epigenetic alterations that promote tumorigenesis. (R,S)-Ivosidenib has been developed to counteract these effects by lowering 2-HG levels and inducing differentiation in malignant cells .
Ivosidenib was discovered through a systematic approach to identify inhibitors of the mutant IDH1 enzyme. The compound was developed by Agios Pharmaceuticals and has undergone extensive preclinical and clinical evaluations, leading to its approval for treating patients with relapsed or refractory acute myeloid leukemia harboring IDH1 mutations .
The synthesis of (R,S)-Ivosidenib involves several key steps that focus on optimizing potency and metabolic stability. The synthetic route includes modifications to various moieties based on structure-activity relationship studies. Key strategies employed include:
The synthesis typically begins with a precursor compound that undergoes multiple reactions, including coupling reactions and functional group modifications. For instance, the introduction of electron-withdrawing groups at strategic positions on the aromatic ring has been shown to enhance both potency and stability .
The molecular formula for (R,S)-Ivosidenib is CHFNO. Its structure features an imidazole ring, which is crucial for its interaction with the IDH1 enzyme.
(Ivosidenib) primarily functions through competitive inhibition of the IDH1 enzyme. This inhibition leads to a significant reduction in 2-HG production, which is crucial for reversing oncogenic processes in cells.
The binding mechanism involves interactions at an allosteric site distinct from the active site of IDH1, leading to conformational changes that inhibit enzymatic activity. This mechanism has been validated through various biochemical assays demonstrating decreased enzymatic activity in the presence of (R,S)-Ivosidenib .
The mechanism by which (R,S)-Ivosidenib exerts its effects involves:
Clinical studies have shown that treatment with (R,S)-Ivosidenib results in significant reductions in serum 2-HG levels in patients, correlating with improved clinical outcomes .
(Ivosidenib) has significant applications in oncology, particularly for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: